molecular formula C8H13N3O B15214351 (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole

(S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B15214351
M. Wt: 167.21 g/mol
InChI Key: ZIBMLRNNEACWHX-ZETCQYMHSA-N
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Description

(S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a piperidine ring and an oxadiazole ring. The presence of these rings makes it a significant compound in medicinal chemistry due to its potential pharmacological activities. The compound’s structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of a piperidine derivative with a nitrile oxide, which is generated in situ from a hydroxamoyl chloride under basic conditions. The reaction proceeds through a 1,3-dipolar cycloaddition to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the use of catalysts to lower the activation energy and improve the selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

(S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and piperidine itself share structural similarities with (S)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring, such as 1,2,4-oxadiazole, are structurally related.

Uniqueness

This compound is unique due to the combination of the piperidine and oxadiazole rings in its structure. This dual-ring system provides a unique set of chemical and biological properties, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-methyl-5-[(2S)-piperidin-2-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h7,9H,2-5H2,1H3/t7-/m0/s1

InChI Key

ZIBMLRNNEACWHX-ZETCQYMHSA-N

Isomeric SMILES

CC1=NOC(=N1)[C@@H]2CCCCN2

Canonical SMILES

CC1=NOC(=N1)C2CCCCN2

Origin of Product

United States

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